molecular formula C18H22N2O3S B2725482 N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide CAS No. 1797278-56-8

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2725482
CAS No.: 1797278-56-8
M. Wt: 346.45
InChI Key: BZDOLMKFFJXKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide is a chemical compound used in scientific research. It possesses diverse applications in the field, allowing for innovative studies and advancements. This compound is known for its potential therapeutic and industrial applications.

Scientific Research Applications

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds

Preparation Methods

The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-(4-methoxypiperidin-1-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions include sulfone, amine, and substituted derivatives.

Comparison with Similar Compounds

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide: This compound has a similar structure but with a methanesulfonamide group instead of a benzenesulfonamide group.

    2,5-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide: This derivative has additional chlorine substituents, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-17-11-13-20(14-12-17)16-9-7-15(8-10-16)19-24(21,22)18-5-3-2-4-6-18/h2-10,17,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDOLMKFFJXKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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